molecular formula C10H16N4O2 B2882774 N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-94-9

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2882774
CAS No.: 1429418-94-9
M. Wt: 224.264
InChI Key: FLGGRDJYUZHQOZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a cyclopentylamine substituent at the 3-position, an ethyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-cyclopentyl-1-ethyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-13-7-9(14(15)16)10(12-13)11-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGGRDJYUZHQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Cyclopentyl-1-ethyl-4-amino-1H-pyrazol-3-amine, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine with structurally analogous pyrazole derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.

Structural and Functional Group Analysis

Compound Name R1 (Position 1) R3 (Position 3) R4 (Position 4) Key Features Reference
This compound Ethyl Cyclopentylamine Nitro Bulky cyclopentyl group; strong electron-withdrawing nitro substituent N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Methyl Cyclopropylamine Smaller cyclopropyl group; pyridine enhances π-π interactions
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Methylthiopropyl Methyl Thioether side chain; potential for redox activity
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Dimethyl Chloro-pyridazine Cyclopropylacetamide Chloropyridazine moiety; complex hydrogen-bonding capacity

Key Observations:

Substituent Effects: The cyclopentyl group in the target compound introduces greater steric bulk compared to smaller substituents like cyclopropyl . This may reduce metabolic clearance but could hinder binding in sterically constrained biological targets.

Synthetic Methodologies:

  • Similar compounds (e.g., cyclopropyl derivatives in ) are synthesized via copper-catalyzed coupling reactions using cesium carbonate as a base. The target compound may require analogous conditions, though yields could be lower due to steric challenges from the cyclopentyl group.
  • The nitro group’s presence might necessitate controlled reaction conditions to avoid unintended reduction or side reactions.

Physicochemical Properties (Inferred): Melting Points: Cyclopropyl analogs (e.g., 104–107°C ) suggest that the target compound’s nitro group could elevate melting points due to enhanced intermolecular dipole interactions. Solubility: The nitro group’s polarity may improve aqueous solubility relative to nonpolar methyl or thioether substituents .

Cyclopentyl’s conformational flexibility might disrupt packing efficiency compared to rigid cyclopropyl rings.

Biological Activity

N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring with a nitro group, which is known to enhance its reactivity and biological interactions. The presence of the cyclopentyl and ethyl groups contributes to its lipophilicity, potentially affecting its pharmacokinetic properties.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The nitro group is particularly significant as it may undergo reduction to form an amine, which can participate in further biochemical reactions. This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, compounds with similar pyrazole structures have shown significant activity against Staphylococcus aureus and Escherichia coli , indicating that N-Cyclopentyl derivatives may also possess comparable efficacy .

Anticancer Properties

The compound has been explored for its anticancer potential. Studies on structurally related pyrazole derivatives have revealed that they can induce apoptosis in cancer cells through the modulation of signaling pathways. For instance, certain pyrazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents can significantly influence potency and selectivity. Research has shown that:

  • Nitro Group : Essential for biological activity; reduction leads to an active amine form.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect lipophilicity and cellular uptake.
  • Aromatic Interactions : Substituents on the pyrazole ring can enhance binding affinity to target proteins.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, this compound was evaluated for its antimicrobial activity against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus , showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of N-Cyclopentyl derivatives revealed that compounds with similar structural motifs exhibited IC50 values ranging from 5 to 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These findings suggest that modifications to the pyrazole structure could lead to enhanced anticancer activity .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in drug discovery. Its unique properties make it suitable for further development into therapeutic agents targeting infectious diseases and cancer. Additionally, it can be utilized as a building block for synthesizing more complex heterocyclic compounds with tailored biological activities .

Q & A

Q. What are the common synthetic routes for preparing N-Cyclopentyl-1-ethyl-4-nitro-1H-pyrazol-3-amine, and what reagents are typically employed?

The synthesis often involves multi-step nucleophilic substitution and nitration reactions. For example, cyclopentylamine can react with a pre-functionalized pyrazole intermediate (e.g., 1-ethyl-4-iodo-1H-pyrazol-3-amine) in the presence of a base like cesium carbonate and a copper catalyst (e.g., CuBr) to form the cyclopentyl-substituted intermediate, followed by nitration using nitric acid or acetyl nitrate . Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used, with reaction temperatures ranging from 35°C to reflux conditions.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and electronic environments (e.g., nitro group deshielding effects at ~8.5 ppm for 1^1H in aromatic regions) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for nitro group geometry, using software like SHELXL .

Q. What preliminary biological screening approaches are used for this compound?

Initial assays include:

  • Enzyme Inhibition Studies : Testing against kinases or phosphatases via fluorescence-based assays.
  • Cytotoxicity Screening : Using MTT assays on cancer cell lines to assess antiproliferative activity .
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in the synthesis of this compound?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying catalyst loadings (e.g., CuBr from 0.1–5 mol%), bases (Cs2_2CO3_3 vs. K3_3PO4_4), and solvents to maximize yield .
  • Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 48 hours to 2 hours) while improving purity .
  • In-line Analytics : Monitoring reaction progress via FTIR or Raman spectroscopy to identify intermediates .

Q. How should contradictions in spectral data (e.g., NMR vs. HRMS) be resolved?

Contradictions arise from impurities or dynamic molecular effects. Mitigation strategies include:

  • Cross-Validation : Repeating syntheses under inert atmospheres to exclude oxidative byproducts.
  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals .
  • Computational Modeling : Comparing experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methodologies are employed to study structure-activity relationships (SAR) for pyrazole derivatives like this compound?

SAR studies use:

  • Analog Synthesis : Modifying substituents (e.g., replacing cyclopentyl with isopropyl) to assess biological activity changes .
  • Molecular Docking : Simulating interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • Pharmacokinetic Profiling : Measuring logP (via HPLC) and metabolic stability (using liver microsomes) to correlate substituent hydrophobicity with bioavailability .

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